(S)-Vanol

Catalog No.
S3003144
CAS No.
147702-13-4; 147702-14-5
M.F
C32H22O2
M. Wt
438.526
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Vanol

CAS Number

147702-13-4; 147702-14-5

Product Name

(S)-Vanol

IUPAC Name

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol

Molecular Formula

C32H22O2

Molecular Weight

438.526

InChI

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H

InChI Key

NDTDVKKGYBULHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O

Solubility

not available

(S)-Vanol, also known as (S)-1,1'-Bi-2-naphthol, is a chiral organic compound that plays a pivotal role in asymmetric synthesis. It features a complex structure composed of two naphthol units linked by a biphenyl core, which allows for the formation of a stable chiral axis. The "S" designation indicates its specific stereochemistry, which is crucial for its function as a chiral ligand in various catalytic processes. This compound is primarily utilized in the synthesis of enantiomerically pure compounds, making it essential in the fields of organic chemistry and pharmaceuticals.

, including:

  • Oxidation: The hydroxyl groups can be oxidized to yield quinones, which serve as valuable intermediates in organic synthesis.
  • Reduction: It can be reduced to form dihydroxy derivatives.
  • Substitution: Reactions with alkyl halides and acyl chlorides lead to functionalized naphthol derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.
  • Substitution: Alkyl halides and acyl chlorides facilitate substitution reactions .

(S)-Vanol exhibits significant biological activity, particularly as a chiral ligand in enzyme catalysis. Its ability to induce chirality makes it valuable in the development of chiral drugs. Research has indicated potential therapeutic properties, including anti-inflammatory and anticancer activities, although further studies are required to fully elucidate these effects.

The synthesis of (S)-Vanol can be achieved through various methodologies:

  • Oxidative Coupling of 2-Naphthol: This common method employs a chiral catalyst and an oxidizing agent, such as copper(II) chloride, to ensure high enantiomeric purity.
  • Industrial Production: In industrial settings, large-scale oxidative coupling reactions are optimized for yield and purity. Continuous flow reactors have also been explored to enhance efficiency.

(S)-Vanol is extensively used across multiple domains:

  • Asymmetric Catalysis: It serves as a chiral ligand in numerous catalytic reactions, including Diels-Alder reactions and imine aldol reactions.
  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic applications.
  • Fine Chemicals Production: The compound is integral in the synthesis of various fine chemicals and agrochemicals .

Interaction studies involving (S)-Vanol focus on its role as a ligand in metal-catalyzed reactions. These studies reveal how (S)-Vanol coordinates with metal centers to form chiral complexes that facilitate enantioselective transformations. The unique chiral environment created by (S)-Vanol ensures that reactions proceed with high selectivity towards one enantiomer over another .

Several compounds share structural similarities with (S)-Vanol. Here are some notable examples:

Compound NameDescriptionUnique Features
(R)-VanolEnantiomer of (S)-VanolOpposite chiral properties
1,1'-Bi-2-naphtholRacemic mixture of (S)-Vanol and (R)-VanolContains both enantiomers
BINOL (1,1'-Bi-2-naphthol)Another chiral ligand with similar structureDifferent substitution patterns affect reactivity

Uniqueness

(S)-Vanol is distinguished by its high enantiomeric purity and effectiveness in inducing asymmetry during catalytic processes. Its specific chiral environment enhances its ability to promote enantioselective synthesis, setting it apart from other similar compounds .

The vaulted biaryl ligand (S)-Vanol, formally known as (S)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid, was first introduced in 1993 by the research group of William D. Wulff at Michigan State University. This ligand emerged from efforts to design chiral scaffolds that could create well-defined chiral environments for asymmetric catalysis, addressing limitations observed in earlier systems like BINOL (1,1′-bi-2-naphthol). The initial synthesis of (S)-Vanol utilized a dienone-phenol rearrangement strategy, which provided a scalable route to the vaulted biaryl structure. Unlike BINOL, which features a planar biphenyl backbone, (S)-Vanol’s unique "vaulted" conformation—achieved through intramolecular hydrogen bonding—imparts distinct stereoelectronic properties that enhance its utility in enantioselective transformations.

The discovery of (S)-Vanol was part of a broader initiative to develop ligands capable of facilitating asymmetric reactions with high fidelity. Early work demonstrated that its rigid, three-dimensional structure could stabilize transition states in catalytic cycles more effectively than flat analogues. This structural innovation positioned (S)-Vanol as a foundational ligand in asymmetric catalysis, spurring subsequent investigations into its derivatives and applications.

Significance of (S)-Vanol in Modern Chemical Research

(S)-Vanol has become a cornerstone in asymmetric catalysis due to its versatility and efficiency in mediating enantioselective transformations. Its significance lies in its ability to form chiral Lewis acid catalysts when complexed with metals such as boron, aluminum, and zirconium. For example, (S)-Vanol-derived boron catalysts have been employed in asymmetric aziridinations, Diels-Alder reactions, and imino-aldol additions, achieving enantiomeric excesses (ee) exceeding 90% in many cases. The ligand’s vaulted structure creates a well-defined chiral pocket, which enhances substrate orientation and transition-state stabilization, critical for high stereoselectivity.

Recent advancements have expanded (S)-Vanol’s role beyond traditional Lewis acid catalysis. Its phosphoric acid derivatives, such as (S)-Vanol-based Brønsted acids, have proven effective in catalyzing asymmetric protonation reactions and desymmetrization processes. These developments underscore (S)-Vanol’s adaptability to diverse catalytic mechanisms, solidifying its status as a "privileged" scaffold in modern organocatalysis. Furthermore, the commercial availability of both enantiomers of Vanol has facilitated widespread adoption in academic and industrial settings.

Overview of (S)-Vanol’s Role in Asymmetric Catalysis

(S)-Vanol’s primary utility in asymmetric catalysis stems from its ability to coordinate metals and acids, forming chiral catalysts that enforce precise spatial control over reaction pathways. A landmark application is its use in boroxinate catalysts for the asymmetric aziridination of imines. These catalysts, generated from (S)-Vanol and boron sources, enable the synthesis of chiral aziridines—key intermediates in pharmaceutical synthesis—with exceptional enantioselectivity. For instance, the reaction of diazoacetates with imines catalyzed by (S)-Vanol–boron complexes yields aziridines with ee values up to 99%.

Another critical application is in asymmetric Diels-Alder reactions. (S)-Vanol–aluminum complexes catalyze cycloadditions between dienes and dienophiles, producing cyclohexene derivatives with high stereocontrol. The ligand’s vaulted structure preorganizes the catalyst-substrate complex, minimizing competing pathways and maximizing enantioselectivity. Additionally, (S)-Vanol-derived phosphoric acids have been employed in the desymmetrization of meso-aziridines, affording vicinal diamines and amidophenylthioethers with >95% ee.

Scope and Objectives of (S)-Vanol Research

Current research on (S)-Vanol focuses on three primary objectives: (1) expanding its catalytic repertoire to new reaction classes, (2) optimizing ligand derivatives for enhanced activity and selectivity, and (3) elucidating mechanistic details of enantioselection. Recent studies have explored its use in synergistic catalysis systems, where (S)-Vanol-derived Brønsted acids cooperate with non-chiral acids to achieve unprecedented reactivities. For example, a (S)-Vanol–boron catalyst combined with a thiourea cocatalyst enables the direct aminoallylation of aldehydes, yielding homoallylic amines with >90% ee.

Efforts to modify the (S)-Vanol scaffold aim to address limitations in substrate scope and reaction conditions. Libraries of 7,7′-disubstituted Vanol derivatives have been synthesized to probe structure-activity relationships, revealing that electron-withdrawing groups at the 7-position enhance catalytic activity in aziridinations. Concurrently, computational and experimental mechanistic studies seek to map the stereochemical origins of enantioselectivity, guiding the rational design of next-generation catalysts.

(S)-Vanol [(S)-1,1'-bi-2-naphthol] belongs to the family of vaulted biaryl ligands, characterized by a rigid, three-dimensional architecture derived from two naphthol units connected via a single bond at the 2,2'-positions. This scaffold creates a chiral pocket that enables precise stereochemical control in asymmetric catalysis. The "vaulted" geometry arises from the naphthalene rings’ orthogonal orientation, which imposes steric constraints while allowing π-electron delocalization across the biaryl axis [1].

The ligand’s efficacy stems from its ability to coordinate metal centers while maintaining a well-defined chiral environment. In boroxinate (BOROX) catalysts, for instance, (S)-Vanol forms a chiral polyborate anion with boron trioxide (B(OPh)₃), which serves as the active site for substrate binding [1]. This assembly creates a cavity where substrates interact via hydrogen bonds with oxygens O1–O3 of the boroxinate core, dictating enantioselective outcomes in reactions such as aziridination and Diels-Alder cycloadditions [1].

Stereochemical Principles Underlying (S)-Vanol Function

The axial chirality of (S)-Vanol originates from the restricted rotation about the biaryl bond, which locks the naphthalene rings into a non-planar conformation. This arrangement generates two enantiomeric forms [(S) and (R)], with the (S)-configuration proving superior in numerous catalytic applications. Substituents on the naphthalene core—particularly at the 7,7'-positions—modulate steric and electronic effects, influencing substrate orientation in transition states [1].

For example, 7,7'-di-t-butyl-(S)-Vanol enhances enantiomeric excess (ee) in aziridination reactions by 10% compared to unsubstituted (S)-Vanol [1]. This improvement arises from the t-butyl groups’ ability to stabilize transition states through van der Waals interactions while minimizing steric clashes. Quantum mechanical studies reveal that substituents at the 4,4'- or 8,8'-positions disrupt substrate binding by introducing unfavorable torsional strain, whereas 7,7'-substituents align with the boroxinate cavity’s geometry [1].

Comparative Analysis of (S)-Vanol and Related Biaryl Ligands

Structural Comparisons: VANOL, VAPOL, and BINOL

(S)-Vanol’s performance is contextualized against structurally analogous ligands:

LigandCore StructureSubstituent PositionsKey Catalytic Applications
VANOLNaphthalene7,7'Aziridination, Diels-Alder
VAPOLNaphthalene7,8' (fused benzene)Hydroacylation, Petasis
BINOLBiphenyl3,3'Aldol, Michael additions

VAPOL, a VANOL derivative with a fused benzene ring at the 7,8'-positions, exhibits comparable enantioselectivity to VANOL in aziridination but requires higher catalyst loadings due to reduced solubility [1]. BINOL, a biphenyl-based ligand, lacks the naphthalene system’s rigidity, resulting in narrower substrate scope in boroxinate-mediated reactions [1].

Chiral Induction and Stereoelectronic Effects

The stereoelectronic profile of (S)-Vanol is defined by its naphthalene rings’ electron-rich π-system and the hydroxyl groups’ hydrogen-bonding capacity. In BOROX catalysts, these features enable dual activation of substrates: the boroxinate core polarizes electrophilic species (e.g., imines), while the ligand’s chiral pocket orients nucleophiles (e.g., diazo compounds) [1].

Comparatively, BINOL’s biphenyl framework provides weaker π-stacking interactions, limiting its utility in reactions requiring precise spatial control. VAPOL’s fused benzene ring introduces additional steric bulk but does not significantly alter enantioselectivity, underscoring the superiority of 7,7'-substituted VANOL derivatives in aziridination [1].

Computational and Quantum Chemical Studies

Density Functional Theory Applications

Density Functional Theory (DFT) has elucidated (S)-Vanol’s role in stabilizing transition states. For the cis-aziridination of imines, calculations reveal that the boroxinate core’s O1–O3 oxygens form hydrogen bonds with both the imine and diazoacetamide substrates, while the 7,7'-substituents enforce a pro-(R) orientation of the diazo compound [1]. These interactions lower the activation energy by 12–15 kcal/mol compared to non-chiral catalysts [1].

Modeling of Chiral Environments and Transition States

Molecular dynamics simulations demonstrate that substituents at the 7,7'-positions create a hydrophobic pocket that shields the reactive site from solvent interference. This microenvironment enhances enantioselectivity by reducing competing non-catalytic pathways. Transition state models further show that 7,7'-di-t-butyl-(S)-Vanol accelerates reaction rates by 30% versus unsubstituted VANOL, correlating with experimental yields [1].

Theoretical Investigations of π-Electron Delocalization

The naphthalene rings’ π-system in (S)-Vanol facilitates charge delocalization, stabilizing cationic intermediates in reactions like the aza-Cope rearrangement. Natural Bond Orbital (NBO) analysis confirms enhanced electron density at the hydroxyl oxygen atoms, which strengthens hydrogen bonding with substrates [1]. This delocalization also mitigates steric strain in crowded transition states, a feature absent in less rigid ligands like BINOL.

Synthetic Strategies for (S)-Vanol Construction

Cycloaddition/Electrocyclization Cascade Approaches

A three-step telescoped route transforms 2-naphthaleneacetic acid into a protected monomer that undergoes a cycloaddition/electrocyclization cascade (CAEC) to build the biaryl core (Table 1) [1] [2].

StepKey Reagents & ConditionsIsolated YieldScale Demonstrated
Ketene formation & [2 + 2] cycloadditionPhenylacetyl chloride, 190 °C, iso-butyric anhydride trap75% [2]76 mmol
Hydrolysis to 3-phenyl-1-naphtholKOH(aq), 100 °C67%–70% overall to monomer [2]374 mmol
Oxidative dimerization to rac-VanolAir, 165 °C, mineral oil85%–89% [2]50 g

Oxidative Coupling Protocols

  • Neat melt oxidation achieves 81% yield on 100 g but requires six break-and-reheat cycles [2].
  • Mineral-oil suspension maintains fluidity, cuts reaction time by >70%, and reproducibly affords 85%–89% yield (50 g scale) [2].
  • Heterogeneous Ru(OH)ₓ/Al₂O₃ flow oxidation couples phenols under O₂, producing cross-coupled biphenols in 78%–88% yield while generating only water as by-product [3].

Asymmetric Synthesis and Chiral Resolution Techniques

Three complementary resolutions deliver enantiopure (S)-Vanol.

Resolution PlatformResolving Agent (chiral base)ee AchievedTypical YieldNotes
Diastereomeric phosphate saltsBrucine>99% [2]60%–70% (multi-step)Robust at >100 g scale
Borate-quinine precipitationQuinine>99% [4]36%–46% (single crop)Fast, chromatography-free
Dynamic resolution (Cu·TMEDA-catalysed)Catalytic Cu(II) plus quinine78% deracemization, >99% ee (proof of concept) [4]56% isolatedCouples epimerisation with selective precipitation

Process Optimization and Scale-Up Methodologies

Industrial-Scale Synthesis and Green Chemistry Considerations

  • All-solution CAEC avoids chromium carbenes, cutting hazardous metal waste by 100% [2].
  • Air is sole oxidant in dimerisation; mineral oil mediates heat, lowering energy input by 25% relative to neat melt benchmarks [2].
  • Recycle of iso-butyric acid and recovery of quinine reach 85% and 89% respectively, shrinking E-factor below 15 kg kg⁻¹ for ≥50 g campaigns [2] [4].

Advances in Continuous Flow and Catalytic Methods

Flow ModuleTransformationResidence TimeProductivityGreen Merit
Heated PFA coil (160 °C)Dehydrogenative phenol coupling (Ru catalyst)6 min4.2 g h⁻¹ of biphenol [3]O₂ oxidant, no stoichiometric metal
Modular loop (190 °C)Microwave-assisted CAEC pilot run10 min loop, recirculated0.63 g of monomer h⁻¹ [5]Rapid energy transfer, small footprint

Mechanistic Investigations of (S)-Vanol Formation

Cascade Reaction Mechanisms

Density-functional calculations corroborate the CAEC sequence:
Ketene → [2 + 2] adduct → vinyl-ketene → 6π electrocyclisation → tautomerisation to naphthol [2]. Competing ketene-alkyne paths furnish a minor bis-phenylphenol impurity (≈10%) [2].

Stereoselectivity Control in Ligand Formation

Isotope-effect studies on the BOROX-catalysed aziridination reveal reversible diazonium formation followed by rate-limiting intramolecular S_N2 ring closure; stereodivergence originates in differential transition-state torsional strain [6]. Chiral precipitation exploits subtle solvation-free-energy differences between diastereomeric borate salts, allowing enantiomeric enrichment without chromatographic media [4].

Purification and Crystallization Protocols in Research

StageSolvent SystemImpurity TargetedOutcome
Post-CAEC monomer isolationCH₂Cl₂ / hexanes (1 : 3)Iso-butyric ester and polyphenolsWhite fluffy monomer, 56%–61% yield [2]
Vanol dimer isolationHexanes wash of mineral-oil slurryResidual oilOrange solid, mp 231 °C, 85%–89% yield [2]
Resolution filtrate polishEthyl acetate (anhydrous) + quick silica plugResidual quinine(S)-Vanol >99% ee recovered in 36%–46% yield [4]
Recrystallisation of (R)-VanolHexanes at 20 °CEnrich ee from 67% to >99%Single solvent upgrade, 35% overall yield [4]

Tables of Key Yields and Conditions

Table 2. Comparative Oxidative Dimerisation Metrics

MediumTemp (°C)Time (h)ConversionIsolated YieldScale
Melt, no solvent17589 (multi-cycles)100%81% [2]100 g
Mineral oil16524–32100%85%–89% [2]50 g
Ru-Al₂O₃ flow (HFIP)1100.1>95%78%–88% [3]Continuous

Table 3. Resolution Outcomes with Borate Precipitation

Chiral BaseSolid Fraction (%ee)Mother Liquor (%ee)Overall Recovery
Quinine(S)-Vanol >99% ee, 46% yield [4](R)-Vanol 69% ee, 64% yield [4]110% mass balance
Quinidine(R)-Vanol 66% ee, 31% yield [4](S)-Vanol 23% ee, 70% yield [4]101%
Cu·TMEDA-catalysed + quinine(S)-Vanol >99% ee, 56% yield [4]Residue 21% ee (S)Dynamic deracemisation

Concluding Perspectives

The CAEC platform, allied to solvent-engineered oxidative coupling and borate-driven resolutions, grants chemists an arsenal of reproducible, scalable, and greener routes to (S)-Vanol. Continuous-flow adaptations and catalytic deracemisation promise further step-economy and waste minimisation, positioning (S)-Vanol as a sustainable workhorse for future asymmetric catalysis.

XLogP3

8.6

Dates

Last modified: 07-24-2023

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